5-Bromo-2-iodo-N-ethylbenzamide
Overview
Description
Scientific Research Applications
Crystal Engineering with Halogen Bonds
Halogen bonding, involving bromine atoms, plays a crucial role in crystal engineering, where 5-Bromo-2-iodo-N-ethylbenzamide could potentially serve as a component due to its structural features. Molecular tapes mediated via strong hydrogen bonds and weak halogen interactions demonstrate the importance of polarizable halogens like iodine and bromine in designing crystalline structures. These interactions facilitate the formation of complex molecular architectures, showcasing the compound's potential in material science and nanotechnology applications (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Heterocycles
5-Bromo-2-iodo-N-ethylbenzamide could be used in the synthesis of selenium-containing heterocycles, offering a pathway to novel compounds with potential pharmacological activities. The reaction process involving N-phenylbenzamides demonstrates the compound's utility in creating diverse heterocyclic structures, which are valuable in drug discovery and development (Zhou, Linden, & Heimgartner, 2000).
Catalyzed Synthesis of Isoindolin-1-ones
The compound's role in a Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones highlights its application in creating valuable intermediates for pharmaceuticals. This process involves decarboxylative cross-coupling, indicating the compound's relevance in constructing complex molecular structures efficiently (Gogoi et al., 2014).
Photosynthesis Inhibition
Research on derivatives of 5-Bromo-2-iodo-N-ethylbenzamide, such as 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, shows inhibitory effects on photosynthetic electron transport. This property is significant for studying photosynthesis mechanisms and developing herbicides. The compounds' interaction with chlorophyll a and aromatic amino acids provides insights into their potential environmental and agricultural applications (Král'ová et al., 2013).
Radical Scavenging Activity
Nitrogen-containing bromophenols derived from marine red algae, analogous to 5-Bromo-2-iodo-N-ethylbenzamide, exhibit potent scavenging activity against radicals. This finding underscores the compound's potential in developing natural antioxidants for food and pharmaceutical industries, highlighting its relevance in health and nutrition (Li et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-ethyl-2-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOBSILORRYJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodo-N-ethyl benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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